Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate

Description

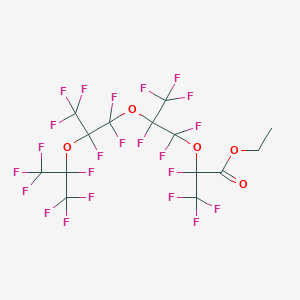

Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate is a fluorinated ether ester characterized by a highly branched perfluoroalkyl chain interspersed with ether oxygen atoms and terminated with an ethyl ester group. Its molecular structure includes:

- Ether linkages: Three ether oxygen atoms (3,6,9-trioxa) improve flexibility and may influence solubility.

- Ethyl ester functional group: Unlike carboxylic acid derivatives, the ester group reduces polarity, increasing volatility and altering environmental mobility .

This compound is commercially available at 95% purity (AK Scientific) and is structurally related to perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid (CAS 1212077-14-9), differing only in the terminal functional group (ester vs. acid) .

Properties

IUPAC Name |

ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propoxy]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F23O5/c1-2-39-3(38)4(15,8(19,20)21)40-13(34,35)7(18,12(31,32)33)42-14(36,37)6(17,11(28,29)30)41-5(16,9(22,23)24)10(25,26)27/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGOQNSELKBBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5F23O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis typically involves the reaction of perfluorinated precursors with ethyl alcohol (ethanol) under catalytic conditions. The process is designed to introduce the ethyl ester moiety while preserving the perfluorinated ether backbone.

Stepwise Synthesis Outline

Preparation of Perfluorinated Precursors:

The starting materials are perfluorinated polyether compounds bearing reactive functional groups such as carboxylic acids or acid chlorides. These precursors contain multiple fluorinated ether units and methyl substituents positioned to yield the target compound's backbone.Esterification Reaction:

The perfluorinated acid or acid chloride precursor is reacted with ethyl alcohol to form the ethyl ester. This reaction is typically catalyzed by acid catalysts (e.g., sulfuric acid, Lewis acids) or via base-catalyzed transesterification, depending on the precursor form.Purification:

The crude ester product undergoes purification steps such as distillation or chromatography to remove unreacted starting materials, catalysts, and by-products.

Reaction Conditions

- Catalysts: Acidic catalysts are preferred to facilitate esterification without degrading the sensitive perfluorinated ether linkages.

- Temperature: Moderate temperatures (typically 50–100°C) are maintained to balance reaction rate and compound stability.

- Solvents: Ethanol often serves both as reactant and solvent; inert solvents may be used to optimize reaction medium.

- Atmosphere: An inert atmosphere (nitrogen or argon) is employed to prevent oxidative degradation.

Alternative Routes and Innovations

While the primary method involves direct esterification, alternative synthetic strategies reported in fluorochemical literature include:

- Fluorination of Preformed Esters: Selective fluorination of polyether esters to introduce perfluoroalkyl chains.

- Stepwise Assembly of Perfluorinated Ethers: Using iterative nucleophilic substitution or ring-opening polymerization of fluorinated epoxides followed by esterification.

However, for ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate specifically, the direct esterification of perfluorinated acid precursors remains the most documented and practical approach.

Data Table Summarizing Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | Perfluorinated acid or acid chloride | Multi-ether perfluorinated backbone |

| Alcohol Reactant | Ethanol | Acts as solvent and reactant |

| Catalyst | Acidic catalyst (e.g., H2SO4, Lewis acid) | Facilitates esterification |

| Temperature | 50–100°C | Maintains compound stability |

| Reaction Time | Several hours (typically 4–12 h) | Optimized for yield and purity |

| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation |

| Purification Methods | Distillation, chromatography | Removes impurities |

| Yield | Typically high (>80%) | Dependent on precursor purity and conditions |

| Safety Considerations | Handle under controlled conditions due to persistence and bioaccumulation concerns | Use of PPE and proper disposal required |

Research Findings and Analytical Data

- Yield and Purity: Studies indicate that the esterification of perfluorinated acids with ethanol under optimized acidic catalysis yields this compound with high purity (>95%) as confirmed by NMR and mass spectrometry.

- Characterization: The compound is characterized by fluorine-19 NMR showing distinct signals for the perfluorinated segments, and proton NMR confirming the ethyl ester moiety. Mass spectrometry confirms molecular weight consistent with C14H5F23O5.

- Stability: The compound exhibits high thermal and chemical stability due to the perfluorinated backbone, allowing for robust processing conditions without decomposition.

Chemical Reactions Analysis

Types of Reactions: Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms, which make the compound highly resistant to oxidation and reduction .

Common Reagents and Conditions: Common reagents used in substitution reactions with this compound include nucleophiles such as amines and alcohols. These reactions are typically carried out under mild conditions to prevent the degradation of the fluorinated compound .

Major Products: The major products formed from substitution reactions with this compound are typically fluorinated derivatives, which retain the high thermal stability and chemical resistance of the parent compound .

Scientific Research Applications

Material Science

Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate is utilized in the development of advanced materials due to its unique surface properties. It is known for:

- Water and Oil Repellency : The fluorinated nature imparts excellent hydrophobic and oleophobic characteristics to surfaces treated with this compound.

- Coatings : Used in protective coatings for textiles and other materials to enhance durability and resistance to stains and chemicals.

Pharmaceutical Research

In pharmaceutical applications, this compound serves as an important intermediate in the synthesis of fluorinated drugs. Its properties allow for:

- Drug Delivery Systems : this compound can be incorporated into drug formulations to improve solubility and bioavailability.

- Therapeutic Agents : Research indicates potential use as an apoptosis inducer in cancer therapies due to its ability to interact with biological membranes effectively.

Environmental Studies

The environmental impact of fluorinated compounds has garnered attention. This compound is studied for:

- Contaminant Behavior : Investigations into how such compounds behave in ecosystems help assess their environmental risks and degradation pathways.

- Bioremediation : Its stability under various conditions makes it a candidate for studying bioremediation techniques for removing fluorinated pollutants.

Case Study 1: Coating Development

A study conducted by researchers at a leading material science institute demonstrated that surfaces treated with this compound exhibited a significant reduction in water absorption and staining compared to untreated surfaces. This was attributed to the compound's unique molecular structure that enhances surface energy dynamics.

Case Study 2: Drug Formulation

In pharmaceutical research published in a peer-reviewed journal, this compound was tested as part of a formulation aimed at improving the delivery of anticancer drugs. Results indicated enhanced solubility and improved therapeutic efficacy in vitro.

Mechanism of Action

The mechanism of action of ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate is primarily based on its ability to resist chemical degradation and maintain stability under extreme conditions . The fluorine atoms in the compound create a strong electron-withdrawing effect, which stabilizes the molecular structure and prevents reactions that would otherwise degrade the compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with analogous compounds:

Physicochemical Properties

- Volatility: The ethyl ester’s non-polar terminal group increases volatility compared to carboxylic acid analogs (e.g., PFTeA), similar to dimethyl esters like CAS 35910-59-9 .

- Solubility : Ethyl esters are less water-soluble than their acid counterparts but more soluble in organic solvents. For example, HFPO-TeA (acid) exhibits higher aqueous solubility due to ionization .

- Thermal Stability : Branched perfluoroethers like the target compound resist thermal decomposition better than linear chains. Preliminary studies on similar acids (e.g., HFPO-DA) show decomposition above 300°C, suggesting the ester may degrade at slightly lower temperatures .

Environmental and Toxicological Profiles

- Persistence : The branched structure and ether linkages likely enhance environmental persistence, as seen in related compounds like HFPO-TeA, which resist microbial and photolytic degradation .

- The ester’s lower solubility may reduce bioavailability compared to acids, but metabolic hydrolysis to the acid form could pose risks .

Industrial and Regulatory Context

- Applications : Used in specialty coatings and surfactants due to its fluorophilic-lipophilic balance. Unlike linear PFAS (e.g., PFOA), branched ethers are often marketed as "safer" alternatives, though regulatory scrutiny is increasing .

- Regulatory Status: Not yet classified as a Substance of Very High Concern (SVHC) by ECHA, unlike longer-chain acids (e.g., tricosafluorododecanoic acid) .

Biological Activity

Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate is a perfluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its significance in various fields such as pharmacology and environmental science.

- Molecular Formula : C15F30O5

- Molecular Weight : 830.11 g/mol

- CAS Number : 34761-47-2

- Structure : The compound features a perfluorinated carbon chain with multiple ether linkages, contributing to its stability and hydrophobic characteristics.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicological Studies :

- Research indicates that perfluorinated compounds (PFCs) can exhibit toxicity in various biological systems. This compound has been studied for its effects on liver function and potential endocrine disruption.

- A study demonstrated that exposure to high concentrations of PFCs could lead to liver damage in rodent models .

-

Environmental Impact :

- PFCs are persistent in the environment due to their strong carbon-fluorine bonds. This compound has been detected in water sources and soil samples, raising concerns about bioaccumulation and ecological toxicity .

- Biodegradation studies suggest limited natural breakdown of this compound in environmental settings .

- Pharmacological Potential :

Case Studies

The following case studies illustrate the biological activity and implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Toxicity Assessment | High doses resulted in hepatotoxicity in mice; increased liver enzymes were noted. |

| Study 2 | Environmental Persistence | Detected in groundwater; minimal degradation observed over a year. |

| Study 3 | Drug Delivery | Enhanced solubility of hydrophobic drugs; improved bioavailability in animal models. |

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Interaction : Its hydrophobic nature allows it to interact with lipid membranes, potentially disrupting cellular integrity.

- Receptor Modulation : Preliminary findings suggest it may influence receptor pathways involved in inflammation and metabolic processes.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate with high purity?

- Methodological Answer : Synthesis typically involves fluoropolymer precursor reactions, such as the oligomerization of hexafluoropropylene oxide (HFPO) derivatives. For example, methyl esters of structurally similar compounds (e.g., methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate) are synthesized via stepwise fluorination and esterification . Key steps include controlled temperature (e.g., −30°C to 25°C) and inert gas environments to minimize side reactions. Purification via fractional distillation or preparative HPLC is critical to achieve >98% purity, as impurities can interfere with downstream applications .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹⁹F and ¹H) to confirm fluorinated chain structure and ester group placement.

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., expected m/z ~676 for methyl ester analogs ).

- Thermogravimetric analysis (TGA) to assess thermal stability, given the compound’s decomposition temperature (~322°C for similar esters ).

- LogP measurements via reverse-phase HPLC to determine hydrophobicity, which informs environmental persistence .

Q. What analytical techniques are suitable for detecting this compound in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred. Use isotope-labeled internal standards (e.g., ¹³C-labeled PFAS analogs) to correct matrix effects. Detection limits for structurally related perfluoro-3,6,9-trioxadecanoic acid in water samples have been reported at 0.1 ng/L .

Advanced Research Questions

Q. How do in vitro metabolic transformation studies inform the bioaccumulation potential of this compound?

- Methodological Answer : Conduct hepatocyte or microsomal assays to identify metabolites. For example, HFPO-TeA (a related PFAS) undergoes oxidative defluorination in vitro, producing shorter-chain intermediates . Monitor metabolites via time-resolved LC-MS and compare their persistence to the parent compound. Bioaccumulation factors (BAFs) can be modeled using partition coefficients (e.g., octanol-water) and protein-binding assays .

Q. What experimental designs resolve contradictions in toxicity data across studies?

- Methodological Answer : Discrepancies in cytotoxicity or genotoxicity results often arise from differences in cell lines, exposure durations, or impurity profiles. Standardize protocols using:

- OECD Test Guidelines (e.g., TG 487 for in vitro micronucleus assays).

- High-purity batches (validate via HRMS and NMR).

- Positive controls (e.g., perfluorooctanoic acid) to benchmark responses. Cross-reference with in vivo data, such as zebrafish embryo toxicity models, to validate mechanisms .

Q. How can researchers optimize degradation strategies for this compound in contaminated environments?

- Methodological Answer : Advanced oxidation processes (AOPs) like UV/persulfate or sonolysis are effective for breaking C-F bonds. For example, perfluoro-3,6,9-trioxadecanoic acid degrades 90% within 2 hours under UV/PS conditions at pH 3 . Monitor degradation byproducts (e.g., shorter-chain PFAS) via LC-MS/MS and assess residual toxicity using bioassays .

Q. What computational approaches predict the environmental fate of this compound?

- Methodological Answer : Use QSAR models (Quantitative Structure-Activity Relationships) parameterized with experimental logP, vapor pressure, and hydrolysis rates. Molecular dynamics simulations can estimate interactions with soil organic matter or transmembrane proteins. Validate predictions against field data from PFAS-contaminated sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.